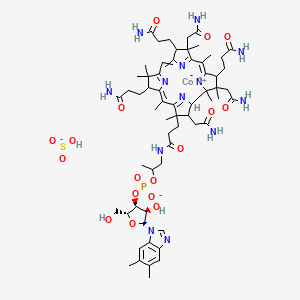
Sulfitocobalamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfitocobalamin, also known as this compound, is a useful research compound. Its molecular formula is C62H89CoN13O17PS and its molecular weight is 1410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Role and Mechanism of Action
Sulfitocobalamin (SO3Cbl−) is recognized for its ability to interact with various biomolecules in the body. It is involved in the synthesis of coenzyme forms of vitamin B12, which are essential for several enzymatic reactions, including:
- Methionine Synthase Activity : this compound has been shown to promote methionine synthase activity, which is crucial for converting homocysteine to methionine, an important amino acid involved in protein synthesis and methylation processes .
- Protection Against Oxidative Stress : Research indicates that this compound may prevent the scavenging of cobalamin by xenobiotics, thereby maintaining higher levels of bioactive forms of vitamin B12 in tissues .
Neurological Disorders
This compound has garnered attention for its potential use in treating neurological disorders, particularly those associated with oxidative stress such as Alzheimer's disease. Preliminary studies suggest that it may be more effective than conventional forms of vitamin B12 in alleviating symptoms related to cognitive decline . However, further clinical trials are necessary to substantiate these claims.
Vitamin B12 Deficiency Treatment
As a form of vitamin B12, this compound can be utilized in treating deficiencies. Its unique properties may enhance absorption and bioavailability compared to other forms such as cyanocobalamin or hydroxocobalamin . This application is particularly relevant for populations at risk of deficiency, including vegetarians and individuals with malabsorption syndromes.
Synthesis and Isolation Studies
Recent studies have focused on synthesizing this compound through various methods that ensure high yield and purity. For instance, a method involving glutathione has been reported to facilitate the synthesis of this compound from other cobalamin derivatives .
Comparative Studies on Bioactivity
A comparative study evaluated the bioactivity of this compound against other forms of vitamin B12 in animal models. The results indicated that this compound demonstrated superior efficacy in promoting the accumulation of biologically active coenzyme forms within tissues, particularly in the liver and brain .
Summary Table of Applications
Propiedades
Fórmula molecular |
C62H89CoN13O17PS |
|---|---|
Peso molecular |
1410.4 g/mol |
Nombre IUPAC |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite |
InChI |
InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;;/m1../s1 |
Clave InChI |
IUJJHFFFUXMHFY-ATSHILDLSA-K |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(/C(=C(/C7=NC(=CC8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |
Sinónimos |
cobalaminsulfonic acid sulfitocobalamin sulphitocobalamin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















